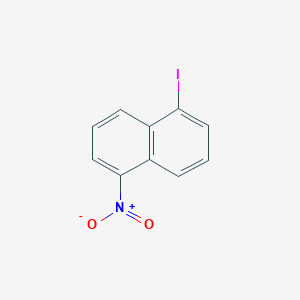

1-Iodo-5-nitronaphthalene

Description

Propriétés

Numéro CAS |

64567-10-8 |

|---|---|

Formule moléculaire |

C10H6INO2 |

Poids moléculaire |

299.06 g/mol |

Nom IUPAC |

1-iodo-5-nitronaphthalene |

InChI |

InChI=1S/C10H6INO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H |

Clé InChI |

UDBGBAQMJJEQQN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC=C2I)C(=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Reduction of 1,5-Dinitronaphthalene

The most widely documented method begins with 1,5-dinitronaphthalene, which undergoes selective reduction of one nitro group to an amine. A polysulfide solution—prepared by reacting sodium sulfide (Na₂S) with elemental sulfur—serves as the reducing agent. The reaction proceeds in dimethylformamide (DMF) at 110–120°C, yielding 1-amino-5-nitronaphthalene. This step leverages the differential reactivity of nitro groups under controlled conditions, though the exact mechanism of selectivity remains under investigation.

Key Reaction Conditions:

Diazotization and Iodination

The resultant 1-amino-5-nitronaphthalene is converted to a diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Subsequent iodination employs potassium iodide (KI), where the diazonium group is replaced by iodine via a Sandmeyer-type reaction.

Optimization Insights:

Alternative Synthetic Routes

Direct Nitration of Iodonaphthalene Derivatives

An alternative approach involves nitrating 1-iodonaphthalene. The iodine substituent acts as a meta-director, theoretically favoring nitration at the 4- or 5-position. However, achieving regioselectivity at the 5-position remains challenging due to competing peri- and para-directing effects. Zeolite-assisted nitration, using nitrogen dioxide (NO₂) and molecular oxygen (O₂), has been proposed to enhance selectivity.

Experimental Data:

| Parameter | Value |

|---|---|

| Nitrating Agent | NO₂/O₂ |

| Catalyst | H-ZSM-5 zeolite |

| Temperature | 60–80°C |

| Regioselectivity | 5-Nitro: ~65% (theoretical) |

Arylhydrazine-Based Iodination

Arylhydrazines offer a novel pathway for introducing iodine. In a method adapted from ACS Omega, 1-amino-5-nitronaphthalene is converted to its hydrazine derivative, which reacts with iodine in dimethyl sulfoxide (DMSO) under aerobic conditions. This single-electron transfer (SET) mechanism generates an aryl radical, which combines with iodine to form the desired product.

Performance Metrics:

Industrial and Regioselective Methods

Zeolite-Assisted Nitration

Industrial-scale production prioritizes regioselectivity and catalyst recyclability. Zeolites (e.g., H-ZSM-5) facilitate nitration at the 5-position by constraining reactant orientation within their porous structure. This method reduces byproduct formation and avoids corrosive acids.

Advantages:

-

Catalyst Reusability : >10 cycles without significant activity loss.

-

Solvent-Free : Aligns with green chemistry principles.

Comparative Analysis of Synthesis Methods

Analyse Des Réactions Chimiques

Le 1-iodo-5-nitronaphtalène subit diverses réactions chimiques, notamment :

Substitution électrophile : Le composé peut participer à des réactions de substitution électrophile en raison de la présence de l'atome d'iode, qui est un bon groupe partant.

Oxydation : Le composé peut également subir des réactions d'oxydation, bien que celles-ci soient moins courantes que les réactions de réduction et de substitution.

Les principaux produits formés à partir de ces réactions comprennent le 1-amino-5-iodonaphtalène (à partir de la réduction) et divers naphtalènes substitués (à partir de la substitution électrophile).

Applications de la recherche scientifique

Le 1-iodo-5-nitronaphtalène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Médecine : Des recherches sont en cours pour explorer son potentiel comme précurseur de composés pharmaceutiques.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme par lequel le 1-iodo-5-nitronaphtalène exerce ses effets implique sa capacité à subir des réactions de substitution électrophile et de réduction. Le groupe nitro peut être réduit en groupe amino, qui peut ensuite interagir avec diverses cibles moléculaires. L'atome d'iode facilite la formation d'intermédiaires réactifs, qui peuvent participer à des transformations chimiques supplémentaires .

Applications De Recherche Scientifique

Materials Science

Electrochromic Devices

1-Iodo-5-nitronaphthalene has been utilized in the development of electrochromic materials. These materials change color in response to an electric current, making them suitable for applications in smart windows and displays. A recent study demonstrated that a compound derived from this compound exhibited electrochromic properties with rapid switching times and good reversibility, which are essential for practical applications in devices .

Photonic Applications

The compound has also been explored for its photonic properties. It can be incorporated into materials designed for infrared camouflage due to its ability to absorb light in the near-infrared spectrum. This property is particularly valuable in military and surveillance applications where stealth is crucial .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study evaluated various synthesized compounds based on this structure against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant zones of inhibition, suggesting potential use as antimicrobial agents .

Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it can be used to produce nitrogen-containing heterocycles that have shown efficacy against inflammatory diseases by inhibiting pro-inflammatory factors like cyclooxygenase-2 (COX-2) . The ability to modify the nitro group allows for further functionalization, enhancing biological activity.

Synthetic Organic Chemistry

Reagent in Reactions

In synthetic organic chemistry, this compound acts as a versatile reagent for various coupling reactions. It can participate in cross-coupling reactions such as the Sonogashira coupling, which is pivotal for forming carbon-carbon bonds in complex organic molecules . The presence of the iodine atom facilitates nucleophilic substitution reactions, making it an attractive choice for synthesizing more complex structures.

Table 1: Electrochromic Properties of this compound Derivatives

| Property | Value |

|---|---|

| Switching Time | <10 ms |

| Color Change Range | Colorless to Green-Yellow |

| Coloration Efficiency | ~80 cm²/C |

Table 2: Antimicrobial Activity of Compounds Derived from this compound

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | 17 | 50 |

| Compound B | 19 | 40 |

| Compound C | 14 | 60 |

Case Studies

Case Study 1: Development of Electrochromic Devices

A team synthesized a new electrochromic material based on this compound, which displayed excellent performance characteristics such as rapid switching times and high coloration efficiency when tested under various conditions. The material was integrated into a prototype smart window, demonstrating its potential for real-world applications .

Case Study 2: Antimicrobial Screening

In a comprehensive study evaluating the antimicrobial properties of several compounds derived from this compound, researchers found that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria. This study highlighted the potential for developing new antibiotics from this chemical scaffold .

Mécanisme D'action

The mechanism by which 1-iodo-5-nitronaphthalene exerts its effects involves its ability to undergo electrophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then interact with various molecular targets. The iodine atom facilitates the formation of reactive intermediates, which can participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Bromo-5-Nitronaphthalene

- Molecular Formula: C₁₀H₆BrNO₂

- Molecular Weight : 252.064 g/mol

- CAS RN : 5328-76-7

- Key Differences :

- Halogen Effect : Bromine has a lower atomic mass and electronegativity compared to iodine, leading to weaker polarizability and slower reaction kinetics in nucleophilic substitutions.

- Leaving Group Ability : Iodine’s larger atomic radius facilitates better leaving group capability in SN2 reactions compared to bromine .

- Spectral Data : Infrared (IR) spectra of 1-bromo-5-nitronaphthalene would show distinct C-Br stretching (~500–600 cm⁻¹) versus C-I stretching (~485–500 cm⁻¹) in the iodo analog .

1-Iodo-4-Nitronaphthalene

- Molecular Formula: C₁₀H₆INO₂

- Molecular Weight : 299.07 g/mol

- CAS RN : 58258-66-5

- Key Differences :

- Regiochemistry : The nitro group at position 4 (instead of 5) alters the electronic distribution, reducing resonance stabilization between the nitro and iodine substituents.

- Reactivity : Meta-directing effects of the nitro group in the 4-position may hinder electrophilic substitutions compared to the 5-nitro isomer .

1-Methoxy-5-Nitronaphthalene

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.194 g/mol

- CAS RN : 4900-64-5

- Key Differences :

- Substituent Polarity : The methoxy group (-OCH₃) is electron-donating, activating the ring toward electrophilic attacks, whereas the nitro group is electron-withdrawing. This creates conflicting directing effects in synthesis .

- Applications : Methoxy-nitro derivatives are more common in dye synthesis, whereas iodo-nitro compounds are preferred in catalytic coupling reactions .

Comparative Data Table

Activité Biologique

1-Iodo-5-nitronaphthalene is a compound of interest in the field of medicinal chemistry and organic synthesis due to its unique structural features, which include both an iodine and a nitro group attached to the naphthalene ring. This combination can influence its biological activity, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C10H7I N O2

- Molecular Weight : 292.07 g/mol

- IUPAC Name : this compound

The presence of the iodine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets. The nitro group is known to facilitate electrophilic aromatic substitution reactions, increasing the compound's reactivity towards nucleophiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The nitro group can participate in redox reactions, affecting cellular processes such as signaling pathways and gene expression.

- Protein Interaction : Nitro compounds often interact with proteins through nitroalkylation, potentially modifying their function. This has been observed in related compounds where nitro groups covalently modify proteins involved in inflammation and metabolism .

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological activities. For example:

- Anti-inflammatory Effects : Nitro-fatty acids have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines through direct interactions with signaling proteins like NF-κB and STAT3 .

- Cytotoxicity : Some nitroaromatic compounds have been reported to exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Nitro Compounds in Cancer Research : A study highlighted that nitro-substituted aromatic compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress. While specific data on this compound is limited, its structural similarity suggests potential similar effects .

- Electrophilic Aromatic Substitution : The ability of this compound to undergo electrophilic aromatic substitution reactions has been documented, which may lead to the formation of more complex molecules with enhanced biological properties. This reactivity has been leveraged in synthetic pathways to develop new pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Iodonaphthalene | Iodine attached without a nitro group | Less reactive; limited biological studies |

| 4-Nitronaphthalene | Nitro group at position 4 | Known for antimicrobial properties |

| 2-Bromo-1-nitronaphthalene | Bromine instead of iodine | Different reactivity profile; potential uses in synthesis |

| 1-Nitronaphthalene | Nitro group at position 1 | Exhibits significant cytotoxicity against various cell lines |

Q & A

Q. How can peer reviewers assess the validity of mechanistic studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.